molecular formula C16H22BrNO3Si B8152130 Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate

Cat. No. B8152130
M. Wt: 384.34 g/mol
InChI Key: AUAQLYNHRHRKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C16H22BrNO3Si and its molecular weight is 384.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of 1-Hydroxyindole-2-Carboxylic Acid Derivatives : It's used in the synthesis of various 1-hydroxyindole-2-carboxylic acid derivatives (Acheson, Brookes, Dearnaley, & Quest, 1968).

  • Creation of Annulated Gamma-Carbolines and Heteropolycycles : The compound is instrumental in synthesizing annulated gamma-carbolines and heteropolycycles, particularly in palladium-catalyzed intramolecular annulation of alkynes (Zhang & Larock, 2003).

  • Synthesis of 5-Bromo-2-Methoxy-6-Methylaminopyridine-3-Carboxylic Acid : This synthesis is significant for creating potent dopamine D2 and D3 and serotonin-3 receptor antagonist 5-HT3 receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).

  • Synthesis of Novel Indole Derivatives : The compound is useful in synthesizing novel indole derivatives and other complex molecules (Mogulaiah, Sundar, & Tasleem, 2018).

  • Production of Various Esters and Derivatives : It can be converted into various esters and derivatives for different research purposes (Irikawa, Mutoh, Uehara, & Okumura, 1989).

  • Synthesis of 1,2,4-Triazole-3- and 5-Carboxamides : Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate is involved in synthesizing 1,2,4-triazole-3- and 5-carboxamides (Lin & Liu, 1984).

  • Preparation of 5-Substituted 1,2,3-Triazoles : This compound is used in the preparation of 5-substituted 1,2,3-triazoles (Holzer & Ruso, 1992).

  • Antitumor Activity Research : It shows potential antitumor activity against HepG2, A549, and BEL-7404 tumor cell lines (Q. Huang et al., 2017).

  • Applications in Anticancer Research : The compound has potential biological applications in anticancer research (Očenášová et al., 2015).

  • Synthesis of Various Derivatives : It is used in chemical reactions to produce various derivatives, showcasing its versatility (Velikorodov, Ionova, Shustova, & Stepkina, 2016).

  • As a Precursor to Biologically Active Molecules : Due to its electronic nature, reactivity, and non-linear optical properties, it is considered a potential precursor to biologically active molecules (Almutairi et al., 2017).

properties

IUPAC Name

methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3Si/c1-20-16(19)14-10-18(11-21-7-8-22(2,3)4)15-6-5-12(17)9-13(14)15/h5-6,9-10H,7-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAQLYNHRHRKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C1C=C(C=C2)Br)COCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.